molecular formula C34H60 B12111272 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE

Cat. No.: B12111272
M. Wt: 468.8 g/mol
InChI Key: BFOUVXJORMEENT-UHFFFAOYSA-N
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Description

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound. It belongs to the hopane family, which are naturally occurring compounds found in various biological and geological samples. These compounds are known for their stability and resistance to biodegradation, making them useful as biomarkers in environmental and geological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE typically involves the cyclization of squalene, a triterpene, through a series of enzymatic or chemical reactions. The process includes multiple steps of cyclization, hydrogenation, and isomerization to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. it can be produced in small quantities for research purposes using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while reduction can yield fully saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE involves its interaction with cell membranes. It is believed to influence membrane fluidity and permeability due to its rigid pentacyclic structure. This interaction can affect various cellular processes, including nutrient transport and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of additional methyl groups compared to other hopanes. This structural uniqueness contributes to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C34H60

Molecular Weight

468.8 g/mol

IUPAC Name

3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3

InChI Key

BFOUVXJORMEENT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

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